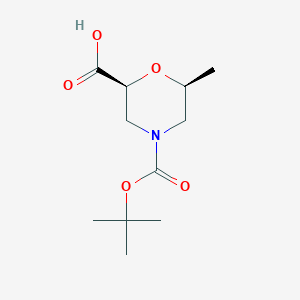
4,4',4'',4'''-Methanetetrayltetrabenzimidamide tetrahydrochloride
Übersicht
Beschreibung
4,4',4'',4'''-Methanetetrayltetrabenzimidamide tetrahydrochloride is a useful research compound. Its molecular formula is C29H32Cl4N8 and its molecular weight is 634.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Methane Chemistry and Transformations : It is used in studying methane chemistry and the mechanistic aspects of its transformations (Schwarz, 2011).
Chemical Synthesis and Catalysis : This compound has potential applications in chemical synthesis and catalysis (Malek, Maris, Simard, & Wuest, 2005).
Labeling in Polynucleotides : Tetrakis(acetoxymercuri)methane, a related compound, is useful for labeling sulfur sites in polynucleotides and may also be useful for preparing heavy metal derivatives of proteins for X-ray crystallographic study (Strothkamp, Lehmann, & Lippard, 1978).
Benzannulation Reactions : Tetrakis Fischer-Type Carbene Complexes can be used in chemical reactions involving benzannulation at all four carbene centers (Quast, Nieger, & Dötz, 2000).
Thermal Stability and Hydrodechlorination of Chlorocarbons : The study of this compound assists in understanding the thermal stability and hydrodechlorination of chlorocarbons (Wu & Won, 2000).
Methane Adsorption and Storage : Nanoporous carbon materials, which involve this compound, are used for methane adsorption and storage in vehicles as an alternative fuel (Choi et al., 2016).
Host Network Formation : Tetrakis(4-nitrophenyl)methane forms a host network that is partially robust and in part flexible, allowing for structural adaptations in various solvents (Thaimattam et al., 2001).
Optoelectronic Applications : Tetrahedral oligo(phenylenevinylene) materials are suitable for optoelectronic applications (Wang, Oldham Jr., Hudack, & Bazan, 2000).
Methane Emission Mapping : It can be used in mapping methane emissions from marine geological sources (Roberts et al., 2010).
Organic Synthesis and Catalysis : The G-1 dendrimer of aminoisophtalic acid, another related compound, has structural applications in organic synthesis and catalysis (Trillo et al., 2013).
Synthetic Intermediate : Tetra-kis(di-methoxyboryl)methane is a useful synthetic intermediate with idealized -4 point symmetry (Liu & Girolami, 2016).
Methane Oxidation Sensitization : The addition of NO2 or NO promotes methane oxidation in a jet-stirred reactor (Song et al., 2019).
Dye Stabilization : Bis(4-((E)-(2,2-dichloro-1-(4-substitutedphenyl)vinyl)diazenyl)phenyl)methane dyes are stabilized by noncovalent interactions and exhibit UV-vis absorption spectra in various contexts (Shikhaliyev et al., 2018).
Methane Activation : This compound helps in understanding methane activation on Pt and Pt4 clusters (Xiao & Wang, 2007).
Weak Hydrogen Bonding Studies : The study of weak hydrogen bonding between acetylenic groups and the formation of diamondoid nets in crystal structures (Galoppini & Gilardi, 1999).
Nonoxidative Aromatization of Methane : Fe/zeolite material exhibits high catalytic activity in nonoxidative conversion of methane to aromatic hydrocarbons (Tan, 2016).
Methane Activation by Platinum Cluster Ions : Platinum tetramer anions react more efficiently than cations in methane activation (Achatz et al., 2000).
Methane Activation Theory and Experimentation : Pt+-mediated activation of methane is reversible and proceeds along a doublet ground state potential energy surface (Heinemann, Wesendrup, & Schwarz, 1995).
Global Methane Emissions : Geologically-sourced methane from natural seepage contributes significantly to the atmospheric organic carbon cycle (Kvenvolden & Rogers, 2005).
Eigenschaften
IUPAC Name |
4-[tris(4-carbamimidoylphenyl)methyl]benzenecarboximidamide;tetrahydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N8.4ClH/c30-25(31)17-1-9-21(10-2-17)29(22-11-3-18(4-12-22)26(32)33,23-13-5-19(6-14-23)27(34)35)24-15-7-20(8-16-24)28(36)37;;;;/h1-16H,(H3,30,31)(H3,32,33)(H3,34,35)(H3,36,37);4*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUYSRPCHBGSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)C(C2=CC=C(C=C2)C(=N)N)(C3=CC=C(C=C3)C(=N)N)C4=CC=C(C=C4)C(=N)N.Cl.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32Cl4N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


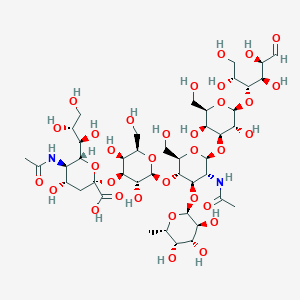
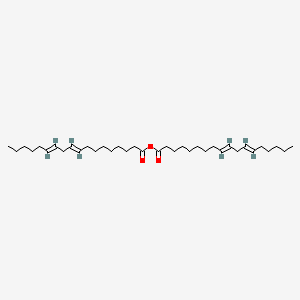
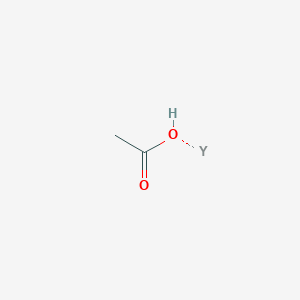


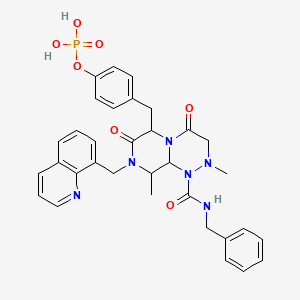

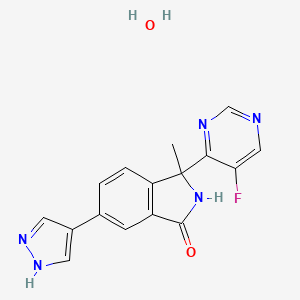
![8-(1H-IMIDAZOL-4-YLMETHYLENE)-6,8-DIHYDRO-THIAZOLO[5,4-E]INDOL-7-ONE](/img/structure/B8181775.png)


